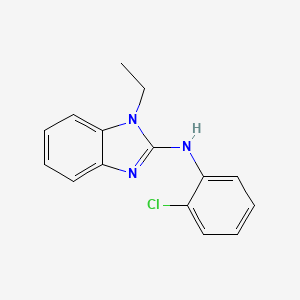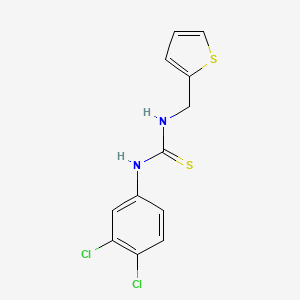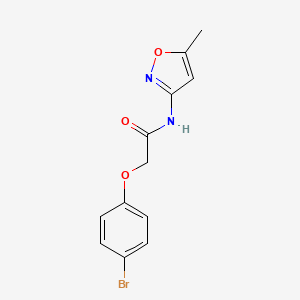![molecular formula C21H16ClNO3S B5741813 2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide](/img/structure/B5741813.png)
2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide is a complex organic compound characterized by its unique structure, which includes a dibenzo[b,e][1,4]dioxepin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]dioxepin core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the benzamide moiety: This step involves amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under conditions such as heating or the presence of a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide: Shares a similar core structure but differs in the substituents attached to the core.
11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid: Another compound with a dibenzo[b,e][1,4]dioxepin core, but with different functional groups.
Uniqueness
2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-chloro-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3S/c1-27-15-7-8-17(22)16(11-15)21(24)23-14-6-9-18-13(10-14)12-25-19-4-2-3-5-20(19)26-18/h2-11H,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQZJRMTGEBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)




![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
![N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide](/img/structure/B5741782.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)

